REACTION_CXSMILES
|
[I:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([CH3:9])[N:3]=1.Br[CH2:11][CH2:12][OH:13]>[OH-].[Na+]>[I:1][C:2]1[C:7]([O:8][CH2:11][CH2:12][OH:13])=[CH:6][CH:5]=[C:4]([CH3:9])[N:3]=1 |f:2.3|
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Name
|
|
Quantity
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6.49 g
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Type
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reactant
|
Smiles
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IC1=NC(=CC=C1O)C
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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[OH-].[Na+]
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Name
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|
Quantity
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3.91 mL
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Type
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reactant
|
Smiles
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BrCCO
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The resulting mixture was extracted with chloroform (2×200 mL)
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Type
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EXTRACTION
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Details
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the combined organic phases then back extracted with aqueous sodium hydroxide solution (1M, 50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried over magnesium sulfate
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Type
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CUSTOM
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Details
|
the volatiles removed in vacuo
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Name
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|
Type
|
product
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Smiles
|
IC1=NC(=CC=C1OCCO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.26 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |